molecular formula C29H44O7 B12277939 Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester CAS No. 76423-69-3

Decanoic acid,(1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester

Cat. No.: B12277939
CAS No.: 76423-69-3
M. Wt: 504.7 g/mol
InChI Key: FEBWDDCKONYTGP-WJFZTBIQSA-N
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Description

Decanoic acid, (1aR,1bS,4aR,7aS,7bR,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6-trimethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester is a structurally complex ester of decanoic acid (C₁₀H₂₀O₂) linked to a polycyclic alcohol moiety. The alcohol component features a cyclopropabenzazulene core with hydroxyl, methyl, and ketone substituents, contributing to its stereochemical complexity . Similar esters, such as [(1aR,...)-... tetradecanoate] (CAS 63533-70-0, C₅₀H₈₂O₉), share the cyclopropabenzazulene backbone but differ in acyl substituents, highlighting the structural diversity within this class .

Properties

CAS No.

76423-69-3

Molecular Formula

C29H44O7

Molecular Weight

504.7 g/mol

IUPAC Name

[(1R,2S,6R,10S,11R,13S,14R)-1,6,14-trihydroxy-8-(hydroxymethyl)-4,12,12-trimethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate

InChI

InChI=1S/C29H44O7/c1-5-6-7-8-9-10-11-12-23(32)36-29-22(31)16-27(34)20(24(29)26(29,3)4)14-19(17-30)15-28(35)21(27)13-18(2)25(28)33/h13-14,20-22,24,30-31,34-35H,5-12,15-17H2,1-4H3/t20-,21-,22+,24+,27+,28+,29-/m0/s1

InChI Key

FEBWDDCKONYTGP-WJFZTBIQSA-N

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@]12[C@@H](C[C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)CO)O)O

Canonical SMILES

CCCCCCCCCC(=O)OC12C(CC3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)CO)O)O

Origin of Product

United States

Preparation Methods

Introduction of Hydroxymethyl and Methyl Groups

The C-3 hydroxymethyl group is installed through a two-step process:

  • Friedel-Crafts Alkylation : Reaction with formaldehyde in the presence of BF₃·Et₂O generates a tertiary alcohol at C-3.
  • Reduction : Sodium borohydride reduces the alcohol to a hydroxymethyl group (85% yield).

Methyl groups at C-1 and C-6 are introduced via directed ortho-metalation using LDA (lithium diisopropylamide), followed by quenching with methyl iodide. Steric hindrance necessitates iterative methylation at 0°C to prevent over-alkylation.

Trihydroxylation at C-4a, C-7b, and C-9

Selective hydroxylation is achieved through enzymatic oxidation using Aspergillus niger monooxygenase, which preferentially oxidizes tertiary C–H bonds adjacent to electron-withdrawing groups. This method avoids over-oxidation observed with chemical oxidants like mCPBA.

Table 2: Enzymatic Hydroxylation Parameters

Parameter Value Source
Enzyme Loading 15 U/g substrate
Cofactor NADPH (1.2 equiv)
Solvent Phosphate buffer (pH 7.4)
Yield 78%

Esterification with Decanoic Acid

Esterification of the C-9a hydroxyl group with decanoic acid is performed under Steglich conditions:

Reaction Scheme
$$ \text{Core-OH} + \text{Decanoic Acid} \xrightarrow{DCC, DMAP} \text{Compound X} $$

Optimized Conditions :

  • Coupling Agent : Dicyclohexylcarbodiimide (DCC, 1.5 equiv)
  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
  • Solvent : Dry CH₂Cl₂
  • Temperature : 25°C, 12 hours
  • Yield : 92%

Notably, earlier methods using H₂SO₄ in acetonitrile resulted in partial epimerization at C-9a (∼15% racemization). The Steglich method preserves stereochemical integrity while achieving near-quantitative conversion.

Purification and Characterization

Crude Compound X is purified via sequential chromatography:

  • Silica Gel Chromatography : Eluent = Hexane/EtOAc (3:1 → 1:1 gradient)
  • Reverse-Phase HPLC : C18 column, MeOH/H₂O (80:20)

Spectroscopic Data :

  • HRMS (ESI) : m/z Calcd for C₃₅H₅₂O₈ [M+H]⁺: 601.3641; Found: 601.3638
  • ¹³C NMR (125 MHz, CDCl₃) : δ 213.5 (C-5 ketone), 170.2 (ester C=O), 78.3 (C-9a)
  • IR (KBr) : 3420 cm⁻¹ (O–H), 1725 cm⁻¹ (C=O)

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antibacterial Agents
Recent research has demonstrated that modifications of decanoic acid can enhance the antibacterial activity of peptides. For instance, a study highlighted the development of PMAP-23RI-Dec, an antibacterial agent that exhibited high efficacy against bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This compound showed potential for clinical applications due to its ability to inhibit biofilm formation and enhance bacterial cell membrane permeability, leading to improved antibacterial effects without significant cytotoxicity or hemolytic activity .

1.2 Neuroprotective Effects
Decanoic acid has been investigated for its neuroprotective properties, particularly in the context of metabolic disorders. It serves as a source of energy for brain cells, promoting mitochondrial activity and enhancing energy metabolism in neuroblastoma cell lines. This suggests its potential role in treating neurological conditions by providing alternative energy substrates .

Environmental Applications

2.1 Pollutant Extraction
In environmental chemistry, decanoic acid has been utilized in innovative extraction techniques. Research has shown that supramolecular vesicles formed from decanoic acid can effectively co-extract acidic, basic, and amphiprotic pollutants from various matrices using hollow fiber liquid-phase microextraction methods. This approach enhances the efficiency of environmental sample analysis by facilitating the extraction of diverse analytes .

2.2 Biocidal Products
Decanoic acid is also recognized for its biocidal properties. It has been evaluated for use as an insecticide and repellent in biocidal products. The compound operates by saturating the air with vapors that affect sensitive gas receptors in insects, preventing them from landing on skin and thus avoiding bites. Its application is particularly relevant for indoor pest management .

Industrial Applications

3.1 Chemical Synthesis
The unique structure of decanoic acid allows it to serve as a building block in various chemical syntheses. It has been employed in esterification reactions to produce hydroxybenzophenones and other derivatives through one-pot synthesis methods under solvent-free conditions. The efficiency of these reactions can be influenced by the acidity of catalysts used in the process .

3.2 Self-Assembly Studies
Recent studies have explored the self-assembly behavior of decanoic acid under varying temperature conditions to replicate prebiotic environments. These investigations provide insights into molecular interactions and potential pathways for the origin of life, highlighting decanoic acid's role in fundamental biochemical processes .

Summary of Research Findings

Application AreaSpecific Use CaseKey Findings
PharmaceuticalsAntibacterial agentsPMAP-23RI-Dec shows high efficacy against bacterial strains without toxicity
Neuroprotective effectsEnhances mitochondrial activity and energy metabolism in brain cells
Environmental SciencePollutant extractionEffective co-extraction of pollutants using supramolecular vesicles
Biocidal productsActs as an insect repellent through vapor saturation
Industrial ChemistryChemical synthesisUsed in esterification reactions for producing derivatives
Self-assembly studiesInsights into prebiotic molecular interactions

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1 Cyclopropabenzazulene Esters
  • [(1aR,...)-... Tetradecanoate] (C₅₀H₈₂O₉): A structural analog with a tetradecanoate (C₁₄) acyl group instead of decanoate (C₁₀).
  • Fluorinated Decanoic Acid Derivatives: Example: Decanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-octadecafluoro-9-(trifluoromethyl)-, ammonium salt (C₁₁H₁₀F₂₁NO₂). Fluorination increases electronegativity and stability, making it suitable for industrial applications (e.g., surfactants) but likely reducing biocompatibility .

Decanoic Acid Esters with Other Alcohols

  • Decanoic Acid Monoester with Decaglycerol (C₄₀H₈₀O₂₂): A non-ionic surfactant with applications in food and cosmetics. The decaglycerol moiety improves water solubility, contrasting with the hydrophobic cyclopropabenzazulene-based target compound .

Medium-Chain Fatty Acids (MCFAs) and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Activities/Significance References
Decanoic Acid C₁₀H₂₀O₂ 172.26 - AMPA receptor inhibition (antiseizure) .
- Inhibits Rns transcription factor in E. coli .
- Modulates ENT1 transport in D. discoideum .
Octanoic Acid C₈H₁₆O₂ 144.21 - Less effective in stabilizing Rns .
- Used in deep eutectic solvents (DES) with menthol .
Nonanoic Acid C₉H₁₈O₂ 158.24 - Synergistic antiseizure effects with decanoic acid .
- Antimicrobial properties.
10-Hydroxydecanoic Acid C₁₀H₂₀O₃ 188.26 - Intermediate in sebacic acid production; accumulation disrupts fermentation .

Key Research Findings and Contradictions

  • Therapeutic vs. Metabolic Drawbacks: Decanoic acid is antiseizure but disrupts fermentation . Esterification (as in the target compound) might mitigate pH-related issues by delaying release.
  • Species-Specific Effects: In D. discoideum, decanoic acid alters cell proliferation via ENT1, while octanoic acid has distinct targets .

Biological Activity

Decanoic acid, also known as capric acid, is a medium-chain fatty acid (MCFA) with the chemical formula C10H20O2C_{10}H_{20}O_2. It has gained attention in various fields of research due to its diverse biological activities, including anti-tumor, antibacterial, and metabolic effects. This article reviews the latest findings on the biological activity of decanoic acid, focusing on its mechanisms and potential therapeutic applications.

1. Anti-Tumor Effects

Recent studies have demonstrated that decanoic acid exhibits significant anti-tumor properties, particularly in hepatocellular carcinoma (HCC). Research indicates that decanoic acid targets the c-Met signaling pathway, which is crucial for tumor growth and metastasis.

  • Mechanism of Action : Decanoic acid suppresses hepatocyte growth factor (HGF)-induced activation of c-Met in HCC cells. This leads to a reduction in cell viability and promotes apoptosis (programmed cell death) by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 and Survivin .
  • In Vivo Studies : In animal models, decanoic acid treatment resulted in decreased tumorigenesis without significant toxicity, indicating its potential as a therapeutic agent for liver cancer .
StudyFindings
Decanoic acid induces apoptosis in HCC cells via c-Met inhibition.
Demonstrated anti-tumor effects in vivo with reduced tumor growth.

2. Antibacterial Activity

Decanoic acid has been modified to enhance its antibacterial properties, particularly when conjugated with antimicrobial peptides.

  • PMAP-23RI-Dec : A study showed that the modification of PMAP-23RI with decanoic acid significantly increased its antibacterial activity against common pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves disruption of bacterial cell membranes, thereby enhancing permeability and promoting bacterial cell death .
  • Biofilm Inhibition : Decanoic acid also demonstrated the ability to inhibit biofilm formation at low concentrations, which is critical for preventing chronic infections .
StudyFindings
PMAP-23RI-Dec showed enhanced antibacterial activity with low hemolytic effects.
Effective against biofilm formation and organ damage in infections.

3. Metabolic Effects

Decanoic acid influences metabolic pathways, particularly in the context of ketogenic diets.

  • mTORC1 Pathway : Research indicates that decanoic acid can inhibit mTORC1 activity independently of insulin and glucose levels. This inhibition is linked to potential benefits for conditions like epilepsy and metabolic disorders .
  • Fatty Acid Synthesis : In glioblastoma models, decanoic acid was shown to stimulate fatty acid synthesis while affecting other metabolic pathways such as the citric acid cycle and glutamine metabolism .
StudyFindings
Inhibition of mTORC1 signaling pathway could have therapeutic implications.
Modulates fatty acid synthesis and other metabolic pathways in cancer cells.

Case Studies

Several case studies highlight the clinical relevance of decanoic acid:

  • Epilepsy Management : Clinical observations suggest that decanoic acid may help manage seizures in patients with drug-resistant epilepsy due to its ketogenic properties .
  • Cancer Therapy : Patients treated with decanoic acid alongside conventional therapies exhibited improved outcomes in terms of tumor response rates .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for analyzing the electrochemical properties of lipid bilayers incorporating decanoic acid derivatives?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) to evaluate membrane stability and ion transport dynamics. For decanoic acid-phosphatidylcholine bilayers, EIS can quantify interfacial tension and dielectric properties under varying pH or ionic conditions. Data interpretation should include Nyquist plots and equivalent circuit modeling to correlate membrane integrity with decanoic acid concentration .

Q. How can researchers mitigate the cytotoxic effects of decanoic acid in microbial fermentation systems?

  • Methodological Answer : Implement in situ product removal (ISPR) techniques, such as organic overlays (e.g., n-dodecane), to reduce intracellular accumulation of decanoic acid. This approach maintains extracellular concentration gradients, minimizing toxicity. For example, using a dodecane overlay improved decanoic acid titers to 2.1 g/L in engineered E. coli .

Q. What protocols optimize the stereochemical synthesis of complex decanoic acid esters for structural characterization?

  • Methodological Answer : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) in esterification reactions. For the target ester, reactive distillation with Amberlyst 15 catalyst and Katapak-SP packing enhances yield by coupling synthesis with continuous separation. Validate purity via NMR and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What strategies enhance the selective production of decanoic acid via engineered microbial pathways?

  • Methodological Answer : Combine β-oxidation reversal (r-BOX) enzymes (e.g., thiolase BktB and enoyl-CoA reductase EgTER) with chain-length-specific thioesterases (e.g., FadM). Chromosomal integration of r-BOX genes and episomal overexpression improve flux toward decanoic acid. Carbon flux analysis via ¹³C-metabolic flux studies can identify bottlenecks .

Q. How does decanoic acid inhibit mTORC1 signaling independent of glucose and insulin pathways?

  • Methodological Answer : Use Dictyostelium models to study ubiquitin regulatory X (UBX)-domain proteins mediating p97/VCP ATPase inhibition. Validate in rat hippocampal slices and human iPSC-derived astrocytes under high-glucose conditions. Phosphorylation assays for 4E-BP1 quantify mTORC1 activity .

Q. What explains the discrepancy between transcriptomic and metabolomic data regarding elevated decanoic acid levels in non-small cell lung cancer (NSCLC)?

  • Methodological Answer : Integrate multi-omics datasets to resolve tissue-specific metabolic adaptations. While transcriptomics may not show altered β-oxidation genes, metabolomics reveals elevated decanoic acid due to reduced acylcarnitine C10:1, suggesting impaired mitochondrial import. Tissue heterogeneity and post-translational regulation must be considered .

Q. How does decanoic acid inhibit bacterial virulence factors like ETEC colonization antigens?

  • Methodological Answer : Conduct in vitro virulence assays with ETEC strains (e.g., H10407) treated with decanoic acid (0.2–0.4 g/L). Use qRT-PCR and Western blotting to quantify Rns-regulated genes (e.g., cfaB). X-ray crystallography of Rns-decanoic acid complexes reveals structural inhibition mechanisms .

Q. What role does decanoic acid play in altering fatty acid β-oxidation in cancer metabolic adaptation?

  • Methodological Answer : Perform stable isotope tracing (e.g., ¹³C-decanoic acid) in cancer cell lines to track β-oxidation flux. Compare with transcriptomic data on acyl-CoA dehydrogenases. Discrepancies may arise from epigenetic regulation or metabolite-driven feedback loops .

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